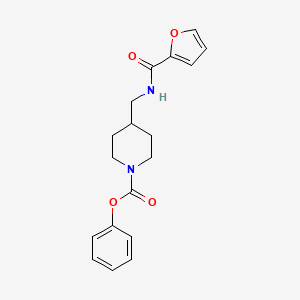

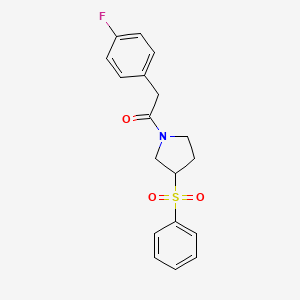

Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate is a chemical compound with a complex structure. It belongs to the class of fentanyl analogues , which are derivatives of the potent synthetic opioid fentanyl. Fentanyl analogues exhibit varying pharmacological properties and have been studied for their potential medical use as well as their presence in designer drugs .

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of a furan-2-carboxamide group onto a piperidine ring. Detailed synthetic pathways and reaction conditions would require a thorough literature review, but it typically involves organic synthesis techniques. Researchers have explored various methods to access fentanyl analogues, and these approaches may vary based on the specific compound .

Molecular Structure Analysis

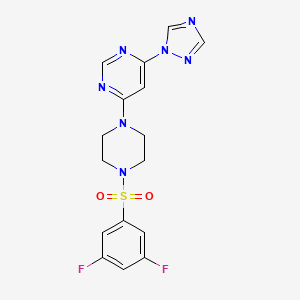

The molecular structure of Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate consists of a piperidine ring with a furan-2-carboxamide substituent attached. The phenyl group further enhances its complexity. Accurate characterization through techniques like nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography is essential to confirm its structure .

Chemical Reactions Analysis

Understanding the reactivity of this compound involves investigating its behavior under various conditions. Researchers have likely explored its reactions with other functional groups, such as nucleophiles, electrophiles, and reducing agents. These studies contribute to our understanding of its chemical properties and potential applications .

科学的研究の応用

Antibacterial Activity

Furan derivatives, including Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate, have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents . In particular, these compounds have shown effectiveness against gram-positive and gram-negative bacteria .

Synthesis of Novel Furan Derivatives

Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate can be used in the synthesis of novel furan derivatives . The furan nucleus is an essential synthetic technique in the search for new drugs .

Anti-Bacterial Activities against Clinically Isolated Drug Resistant Bacteria

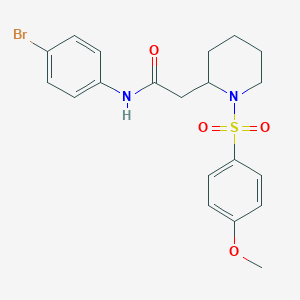

Functionalized N-(4-Bromophenyl)furan-2-carboxamides, which can be synthesized from Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate, have shown anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus .

Suzuki-Miyaura Cross-Coupling Reaction

Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate can be used in the Suzuki-Miyaura cross-coupling reaction to synthesize furan derivatives . This reaction is a key step in the synthesis of many pharmaceutical compounds .

Computational Validation of Anti-Bacterial Activities

The anti-bacterial activities of compounds synthesized from Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate can be validated via a computational approach . This involves docking studies and molecular dynamics simulations .

Development of New Antimicrobial Compounds

The information presented in the research of Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate and its derivatives may aid in the creation of more effective and secure antimicrobial agents . This is particularly important given the global issue of microbial resistance .

作用機序

Target of Action

Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate is a synthetic compound that is structurally related to fentanyl Given its structural similarity to fentanyl, it is plausible that it may interact with opioid receptors in the central nervous system, similar to other fentanyl analogues .

Mode of Action

Based on its structural similarity to fentanyl, it is likely that it binds to opioid receptors in the brain, mimicking the effects of endogenous opioids . This binding can inhibit the transmission of pain signals, leading to analgesic effects .

Biochemical Pathways

If it acts similarly to fentanyl, it may influence the release of neurotransmitters such as dopamine and norepinephrine, which are involved in pain perception and reward pathways .

Pharmacokinetics

Similar compounds, such as fentanyl, are known to be rapidly absorbed and distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

If it acts similarly to fentanyl, it may lead to a decrease in the perception of pain, sedation, and euphoria, among other effects .

特性

IUPAC Name |

phenyl 4-[(furan-2-carbonylamino)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c21-17(16-7-4-12-23-16)19-13-14-8-10-20(11-9-14)18(22)24-15-5-2-1-3-6-15/h1-7,12,14H,8-11,13H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFFLKZAUFVAND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CO2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2702803.png)

![N-(3-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2702807.png)

![1'-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2702810.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2702813.png)

![Methyl 4-chloro-2-[(2-oxochromen-3-yl)carbonylamino]benzoate](/img/structure/B2702820.png)